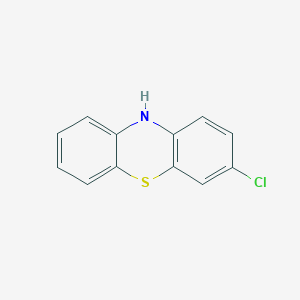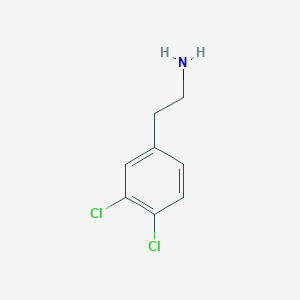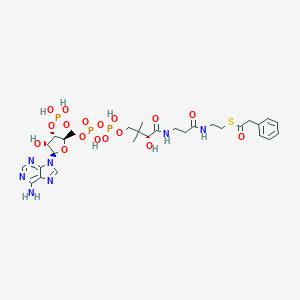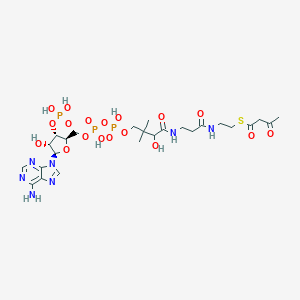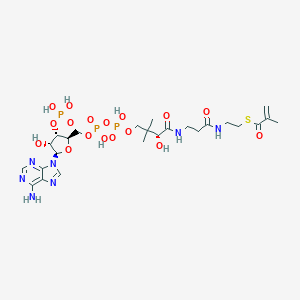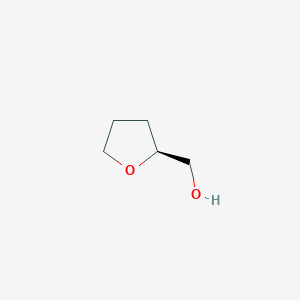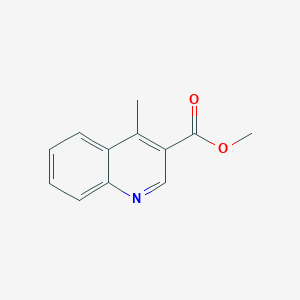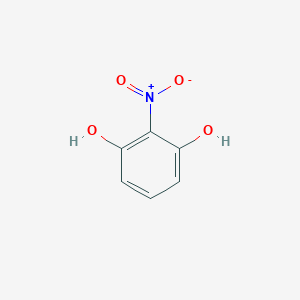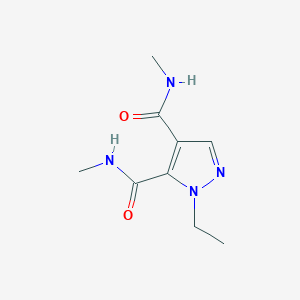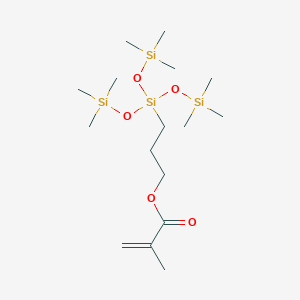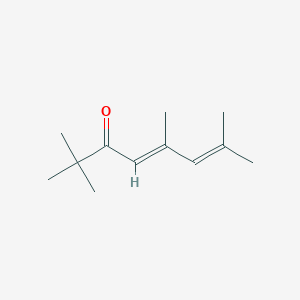
2,2,5,7-Tetramethyl-4,6-octadiene-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,5,7-Tetramethyl-4,6-octadiene-3-one, also known as TMO or citral, is a natural compound found in lemon, lime, and orange oils. It has a strong citrus aroma and is widely used in the fragrance and flavor industries. However, TMO also has various scientific research applications, including its use as a bioactive compound in medicine and as a tool in biochemical and physiological research.
作用機序
2,2,5,7-Tetramethyl-4,6-octadiene-3-one exerts its bioactive effects through various mechanisms of action. It has been found to inhibit the growth of various microorganisms by disrupting their cell membranes and inhibiting their metabolic processes. 2,2,5,7-Tetramethyl-4,6-octadiene-3-one also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, 2,2,5,7-Tetramethyl-4,6-octadiene-3-one has been shown to activate the TRPA1 ion channel, which is involved in the perception of pain and inflammation.
生化学的および生理学的効果
2,2,5,7-Tetramethyl-4,6-octadiene-3-one has various biochemical and physiological effects, including its ability to modulate the activity of enzymes and receptors. It has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. 2,2,5,7-Tetramethyl-4,6-octadiene-3-one also has an affinity for the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
実験室実験の利点と制限
2,2,5,7-Tetramethyl-4,6-octadiene-3-one has several advantages for use in lab experiments, including its availability and low cost. It is also relatively stable and easy to handle. However, 2,2,5,7-Tetramethyl-4,6-octadiene-3-one has some limitations, including its potential toxicity and its strong odor, which can interfere with experiments.
将来の方向性
There are several future directions for research on 2,2,5,7-Tetramethyl-4,6-octadiene-3-one, including its potential use as a treatment for various infections and inflammatory conditions. Additionally, 2,2,5,7-Tetramethyl-4,6-octadiene-3-one could be explored as a potential tool for studying the TRPA1 ion channel and its role in pain and inflammation. Further research could also investigate the potential use of 2,2,5,7-Tetramethyl-4,6-octadiene-3-one as a modulator of the GABA-A receptor and its potential therapeutic applications.
合成法
2,2,5,7-Tetramethyl-4,6-octadiene-3-one can be synthesized through various methods, including the oxidation of geraniol or nerol, or the condensation of acetone with acetaldehyde. The most common method for synthesizing 2,2,5,7-Tetramethyl-4,6-octadiene-3-one is through the oxidation of geraniol using chromic acid or potassium permanganate.
科学的研究の応用
2,2,5,7-Tetramethyl-4,6-octadiene-3-one has been shown to have various scientific research applications, including its use as a bioactive compound in medicine. It has been found to have antimicrobial, antifungal, and antiparasitic properties, making it a potential treatment for various infections. 2,2,5,7-Tetramethyl-4,6-octadiene-3-one has also been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for pain and inflammation.
特性
CAS番号 |
19377-97-0 |
|---|---|
製品名 |
2,2,5,7-Tetramethyl-4,6-octadiene-3-one |
分子式 |
C12H20O |
分子量 |
180.29 g/mol |
IUPAC名 |
(4E)-2,2,5,7-tetramethylocta-4,6-dien-3-one |
InChI |
InChI=1S/C12H20O/c1-9(2)7-10(3)8-11(13)12(4,5)6/h7-8H,1-6H3/b10-8+ |
InChIキー |
KZKKQILWANYRQG-UHFFFAOYSA-N |
異性体SMILES |
CC(=C/C(=C/C(=O)C(C)(C)C)/C)C |
SMILES |
CC(=CC(=CC(=O)C(C)(C)C)C)C |
正規SMILES |
CC(=CC(=CC(=O)C(C)(C)C)C)C |
同義語 |
2,2,7,7-Tetramethyl-4,5-octadien-3-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




